molecular formula C14H11F2NO2 B1373418 Benzyl 3-amino-2,6-difluorobenzoate CAS No. 918523-44-1

Benzyl 3-amino-2,6-difluorobenzoate

Cat. No.: B1373418
CAS No.: 918523-44-1
M. Wt: 263.24 g/mol
InChI Key: DGBMWLIYOSBXKT-UHFFFAOYSA-N
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Scientific Research Applications

Benzyl 3-amino-2,6-difluorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for Benzyl 3-amino-2,6-difluorobenzoate indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-2,6-difluorobenzoate typically involves the esterification of 3-amino-2,6-difluorobenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-2,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 3-amino-2,6-difluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The fluorine atoms enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-amino-2,6-difluorobenzoate: C14H11F2NO2

    3-amino-2,6-difluorobenzoic acid: C7H5F2NO2

    Benzyl 3-amino-4,6-difluorobenzoate: C14H11F2NO2

Uniqueness

This compound is unique due to the presence of both amino and ester functional groups, which allow it to participate in a wide range of chemical reactions. The fluorine atoms also contribute to its stability and enhance its potential as a therapeutic agent .

Properties

IUPAC Name

benzyl 3-amino-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-10-6-7-11(17)13(16)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBMWLIYOSBXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694266
Record name Benzyl 3-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-44-1
Record name Benzyl 3-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,4-difluoro-phenylamine (1, 5.11 mL, 50.7 mmol) in tetrahydrofuran (250 mL), cooled with dry ice/acetone bath under an atmosphere of nitrogen, was added n-butyllithium (1.60 M in hexane, 34.0 mL, 54.4 mmol) slowly. After 30 minutes, 1,2-Bis-(chloro-dimethyl-silanyl)-ethane (11.5 g, 53.4 mmol) dissolved in tetrahydrofuran (40.0 mL) was added to the reaction slowly. After 1 hour, n-butyllithium (1.60 M in hexane, 31.9 mL, 51.0 mmol) was added slowly to the reaction. The reaction was stirred at −78° C. for 30 minutes and then allowed to warm to room temperature over 40 minutes. The reaction was cooled to −78° C., followed by addition of n-butyllithium (1.60 M in hexane, 35.1 mL, 56.2 mmol) slowly. After 70 minutes, benzyl chloroformate (7.97 mL, 55.8 mmol) was added to the reaction. The reaction mixture was stirred at −78° C. overnight followed by addition of 2 N HCl (120 mL). The reaction was allowed to warm to room temperature for 2 hours. The organic layer was separated. The aqueous layer was basified with potassium carbonate and extracted with ethyl acetate. The organic layers were combined and washed with brine, dried over anhydrous sodium sulfate, filtrated and concentrated. The desired compound was isolated by silica gel column chromatography (ethyl acetate/hexane 20%) to give a colorless oil (50, 10.6 g, 79.7%). MS (ESI) [M+H+]+=264.1.
Quantity
5.11 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
31.9 mL
Type
reactant
Reaction Step Four
Quantity
35.1 mL
Type
reactant
Reaction Step Five
Quantity
7.97 mL
Type
reactant
Reaction Step Six
Name
Quantity
120 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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